molecular formula C11H16ClNO B3376144 3-(4-Methoxybenzyl)azetidine hydrochloride CAS No. 1172289-43-8

3-(4-Methoxybenzyl)azetidine hydrochloride

Cat. No. B3376144
CAS RN: 1172289-43-8
M. Wt: 213.70
InChI Key: IUXGKFOYBCIVRT-UHFFFAOYSA-N
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Description

“3-(4-Methoxybenzyl)azetidine hydrochloride” is a specialty product used in proteomics research . It has the molecular formula C11H16ClNO and a molecular weight of 213.7 .


Molecular Structure Analysis

The molecular structure of “3-(4-Methoxybenzyl)azetidine hydrochloride” can be represented by the SMILES string COC1=CC=C(C=C1)COC2CNC2 . The InChI key is YJUVUYMZTANBRB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“3-(4-Methoxybenzyl)azetidine hydrochloride” is a solid substance . Its empirical formula is C11H15NO2 and it has a molecular weight of 193.24 .

Scientific Research Applications

Organic Synthesis

Azetidines, including “3-(4-Methoxybenzyl)azetidine hydrochloride”, are one of the most important four-membered heterocycles used in organic synthesis . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Medicinal Chemistry

The unique four-membered ring scaffold of azetidines, including “3-(4-Methoxybenzyl)azetidine hydrochloride”, containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry and appears in bioactive molecules and natural products .

Drug Discovery

Recent examples of using azetidines as motifs in drug discovery have been reported . Azetidines are found in several drugs, such as azelnidipine, an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, or ximelagatran, an oral anticoagulant .

Polymer Synthesis

Azetidines have been applied in polymer synthesis . The unique reactivity of azetidines can be leveraged to create novel polymer structures.

Proteomics Research

“3-(4-Methoxybenzyl)azetidine hydrochloride” is a specialty product for proteomics research . Proteomics is the large-scale study of proteins, and this compound could be used in various ways in this field.

Functionalization of Azetidines

Functionalization of azetidines, including “3-(4-Methoxybenzyl)azetidine hydrochloride”, is a significant area of research . This includes practical C(sp3)–H functionalization and facile opening with carbon nucleophiles .

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-9(3-5-11)6-10-7-12-8-10;/h2-5,10,12H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXGKFOYBCIVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxybenzyl)azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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